molecular formula C8H5BrN2O B12364411 6-bromo-6H-quinazolin-2-one

6-bromo-6H-quinazolin-2-one

Cat. No.: B12364411
M. Wt: 225.04 g/mol
InChI Key: MVGSRQLWGDXNIH-UHFFFAOYSA-N
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Description

Significance and Scope of Quinazolinone Chemistry

The quinazolinone scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrimidinone ring, is a cornerstone of heterocyclic chemistry. scispace.comnih.gov Its structural rigidity and capacity for diverse substitutions at various positions make it a "privileged scaffold" in medicinal chemistry. mediresonline.org This means the quinazolinone core is a recurring motif in a multitude of biologically active compounds. Current time information in Bangalore, IN.researchgate.netptfarm.pl The stability of the quinazolinone nucleus allows chemists to append various functional groups, creating vast libraries of derivatives with a wide spectrum of pharmacological activities. Current time information in Bangalore, IN. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties. researchgate.netmdpi.com The versatility of this scaffold has led to the development of several FDA-approved drugs, such as the anticancer agents Gefitinib, Erlotinib, and Lapatinib (B449), underscoring its therapeutic importance. scispace.comevitachem.com

Historical Context of Quinazolinone Scaffold Investigations

The history of quinazolinone chemistry dates back to the 19th century. The first synthesis of a quinazoline (B50416) derivative was reported in 1869 by Griess, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline. ptfarm.pl However, the parent quinazoline molecule was first synthesized by August Bischler and Lang in 1895. scispace.com A more practical synthesis was later developed by Siegmund Gabriel in 1903. scispace.com A significant milestone in the pharmacological history of quinazolinones was the discovery of Methaqualone in 1951, a sedative-hypnotic drug that brought the therapeutic potential of this class of compounds to the forefront. Current time information in Bangalore, IN. Since then, numerous synthetic methodologies have been developed, evolving from classical condensation reactions, such as the Niementowski synthesis, to modern transition-metal-catalyzed cross-coupling reactions. nih.gov These advancements have greatly facilitated the exploration of the chemical space around the quinazolinone core.

Overview of 6-Bromo-6H-Quinazolin-2-one and Related Structures in Academic Inquiry

As established, there is no specific academic inquiry into "this compound." However, the introduction of a bromine atom at the 6-position of the quinazolinone ring is a well-explored strategy in medicinal chemistry. Halogenation, and specifically bromination, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. evitachem.com

Numerous studies focus on the synthesis and biological evaluation of 6-bromo-quinazolin-4(3H)-one derivatives. For instance, research has shown that the presence of a bromine atom at the 6-position can enhance the anticancer effects of quinazolinone-based compounds. evitachem.com These 6-bromo derivatives have been investigated for their potential as cytotoxic agents against various cancer cell lines, including breast and colon cancer. evitachem.com Synthetic routes to these compounds often start from 5-bromoanthranilic acid, which is then cyclized with various reagents to form the desired quinazolinone core. mediresonline.org

Furthermore, 6-bromo-quinazolinone derivatives have been synthesized and evaluated for a range of other biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. mdpi.com The data from these studies consistently highlight the importance of the 6-bromo substitution for enhancing biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromo-6H-quinazolin-2-one

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4,6H

InChI Key

MVGSRQLWGDXNIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)N=CC2=CC1Br

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromo 6h Quinazolin 2 One and Its Derivatives

Strategic Approaches to the Core 6-Bromoquinazolinone Scaffold

The construction of the 6-bromoquinazolinone core primarily relies on two strategic approaches: building the ring system from a pre-brominated precursor or introducing the bromine atom onto a pre-formed quinazolinone ring.

A prevalent and versatile method for synthesizing the 6-bromoquinazolinone scaffold begins with 5-bromoanthranilic acid. This precursor, which already contains the required bromine atom at the position corresponding to C6 of the final quinazolinone, undergoes condensation and cyclization with various reagents to form the heterocyclic ring.

One common pathway involves the reaction of 5-bromoanthranilic acid with formamide (B127407), often in the presence of acetic acid, to yield 6-bromoquinazolin-4(3H)-one. rroij.comrroij.com The synthesis starts with the bromination of anthranilic acid using bromine in glacial acetic acid to produce the 5-bromoanthranilic acid intermediate in high yield (around 83%). rroij.comrroij.com This is followed by cyclization with formamide to give the desired 6-bromoquinazolin-4(3H)-one with a yield of approximately 64%. rroij.comrroij.com

Alternative cyclization partners can be employed to introduce substituents at the C-2 position directly. For example, reacting 5-bromoanthranilic acid with acetic anhydride (B1165640) leads to the formation of 6-bromo-2-methylbenzoxazin-4-one, a key intermediate. vulcanchem.com This benzoxazinone (B8607429) can then be treated with various amines or other nucleophiles to form N-3 and C-2 substituted quinazolinones. Similarly, reaction with chloro-acyl chlorides, such as 3-chloropropionyl chloride or 4-chlorobutyryl chloride, yields N-acyl-anthranilic acids, which can be cyclized with acetic anhydride to the corresponding benzoxazinone intermediates. researchgate.net These intermediates are then condensed with amines to produce tricyclic quinazolinone derivatives. researchgate.net The use of benzoyl chloride with 5-bromoanthranilic acid is another route to synthesize 2-phenyl substituted derivatives. researchgate.net

Microwave-assisted synthesis has also been explored as an efficient alternative to conventional heating. The Niementowski reaction, which involves the condensation of anthranilic acids with amides, can be performed under microwave irradiation to produce 2,3-disubstituted-4(3H) quinazolinones in good yields and with reduced reaction times compared to classical methods. semanticscholar.org

Table 1: Synthesis of 6-Bromoquinazolinone Scaffolds from 5-Bromoanthranilic Acid
Starting MaterialReagentsIntermediate/ProductConditionsYieldReference
5-Bromoanthranilic acidFormamide, Acetic Acid6-Bromoquinazolin-4(3H)-oneHeating64% rroij.comrroij.com
5-Bromoanthranilic acidAcetic Anhydride6-Bromo-2-methylbenzoxazin-4-one-- vulcanchem.com
5-Bromoanthranilic acidChloroacetyl chloride, 1,4-Diazabicyclo[2.2.2]octane6-Bromo-2-chloro-3-quinazolinoneBasic conditions in dichloromethane- evitachem.com
5-Bromoanthranilic acidBenzoyl chloride6-Bromo-2-phenyl-3,1-benzoxazin-4-oneStirring for 30 min- researchgate.net
5-Bromoanthranilic acidAcetyl chloride, Pyridine2-Methyl-6-bromo-4H-3,1-benzoxazin-4-one0-5 °C- semanticscholar.org

An alternative to starting with brominated precursors is the direct halogenation of a pre-formed quinazolinone ring. This strategy relies on the inherent reactivity of the quinazolinone scaffold and the directing effects of existing substituents to achieve regioselective bromination at the C6 position.

The use of N-bromosuccinimide (NBS) is a common method for this transformation. For instance, anthranilic acid can be first used to synthesize the quinazolinone core, which is then brominated with NBS in a solvent like acetonitrile (B52724) to introduce the bromine at the desired position. evitachem.com Direct bromination can also be achieved using elemental bromine, often in a solvent like acetic acid. This method has been successfully applied to 3-amino-2-phenylquinazolin-4(3H)-one to produce its 6-bromo derivative. Similarly, the synthesis of 6-bromo-3-amino-2-methylquinazolin-4(3H)-ones has been reported through the direct bromination of 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid. researchgate.net

The regioselectivity of bromination can be influenced by various factors, including the solvent and the presence of directing groups on the quinazolinone ring. In some cases, enzymatic halogenation offers a highly selective method. Flavin-dependent halogenases have been evolved to perform site- and atroposelective halogenation on 3-aryl-4(3H)-quinazolinones, demonstrating that while electron-donating or modestly electron-withdrawing groups at the 6-position are tolerated, strongly electron-withdrawing groups can reduce yield and selectivity. nih.gov

Post-Synthetic Modifications and Functionalization at Peripheral Positions

Once the 6-bromoquinazolinone core is synthesized, its bromine atom serves as a versatile handle for a wide array of post-synthetic modifications. Functionalization is also readily achieved at the C-2 and N-3 positions, allowing for the creation of a vast library of derivatives.

The bromine atom at the 6-position is ideally suited for palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura cross-coupling reaction is particularly prominent in this context. mdpi.com

In a typical procedure, a 6-bromoquinazolinone derivative is reacted with an arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), and a base like sodium carbonate or potassium carbonate. rroij.commdpi.com These reactions are often carried out in solvent mixtures such as DMF/water or dioxane/water under reflux conditions. rroij.commdpi.com This methodology has been used to synthesize a series of novel 6-aryl-2-styrylquinazolin-4(3H)-ones from their 6-bromo precursors. mdpi.com The reactivity of halogenated quinazolines in such coupling reactions is generally higher than their non-halogenated counterparts due to the activation of the aromatic ring by the halogen.

Table 2: Suzuki-Miyaura Cross-Coupling of 6-Bromoquinazolines
SubstrateCoupling PartnerCatalyst/BaseSolventConditionsProduct TypeReference
6-Bromo-4-aminoquinazolinesArylboronic acids (R²-B(OH)₂)Pd(PPh₃)₄ / Na₂CO₃DMF/H₂O-4-Amino-6-arylquinazolines rroij.com
6-Bromo-2-(styryl)quinazolin-4(3H)-onesArylboronic acidsPdCl₂(PPh₃)₂ / K₂CO₃Dioxane/Water (3:1)Reflux, 3h6-Aryl-2-(styryl)quinazolin-4(3H)-ones mdpi.com

The C-2 and N-3 positions of the quinazolinone ring are critical sites for introducing structural diversity, which significantly impacts the biological properties of the resulting compounds.

C-2 Position: A variety of substituents can be installed at the C-2 position.

Methyl Group: Introduction of a methyl group can be achieved by using acetic anhydride in the initial cyclization step. vulcanchem.com This methyl group can then be further functionalized. For example, it can undergo Knoevenagel condensation with aromatic aldehydes to yield 2-styryl derivatives. mdpi.com It can also be oxidized using selenium dioxide to form a 2-carboxaldehyde, which is a versatile intermediate for further reactions. researchgate.net

Mercapto Group: A 2-mercapto group can be introduced by reacting 5-bromoanthranilic acid with phenyl isothiocyanate. researchgate.net This thiol group can then be alkylated with various alkyl halides to produce a range of S-substituted derivatives. researchgate.net

Phenyl Group: A phenyl group is typically introduced by using benzoyl chloride during the synthesis of the quinazolinone core. researchgate.net

N-3 Position: The N-3 position is frequently substituted to modulate the molecule's properties.

Amino Group: An amino group can be introduced at N-3 by reacting a benzoxazinone intermediate, such as 6-bromo-2-phenyl-3,1-benzoxazin-4-one, with hydrazine (B178648) hydrate. biomedpharmajournal.org This 3-amino group serves as a nucleophile for further derivatization, such as condensation with aldehydes to form Schiff bases or reaction with isocyanates to form urea (B33335) derivatives. researchgate.netresearchgate.net

Substituted Acetamides: Ethyl glycinate (B8599266) can react with 6-bromo-2-phenyl-1,3,4-benzoxazinone to yield ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate. researchgate.net This ester can be converted to a hydrazide and subsequently used to synthesize various N-substituted acetamides and triazine derivatives. researchgate.net

Aryl and Alkyl Groups: Condensation of benzoxazinone intermediates with various primary amines is a straightforward method to install a wide range of alkyl or aryl substituents at the N-3 position. researchgate.net

Multi-component reactions (MCRs), where multiple starting materials react in a single pot to form a complex product, offer a highly efficient approach to generating advanced molecular scaffolds. While direct MCRs for the 6-bromo-6H-quinazolin-2-one core are not extensively detailed as such, several streamlined synthetic strategies emulate the principles of MCRs by telescoping multiple steps.

The Niementowski reaction, for instance, can be adapted for the synthesis of 2,3-disubstituted-4(3H) quinazolinones by reacting an anthranilic acid, an amine, and a carboxylic acid under microwave irradiation, eliminating the need for a solvent and shortening reaction times. semanticscholar.org This approach combines the formation of the quinazolinone ring and the introduction of substituents at C-2 and N-3 in a more convergent manner than traditional stepwise syntheses.

Another example of building complexity involves the synthesis of tricyclic systems. 5-bromoanthranilic acid can be acylated with chloro-acyl chlorides, cyclized to a benzoxazinone, and then condensed with an amine in one pot or a streamlined sequence to produce tricyclic 4(3H)-quinazolinone derivatives. researchgate.net These methods, while perhaps not strictly defined as single-step MCRs, represent a move towards greater synthetic efficiency in creating advanced scaffolds based on the 6-bromoquinazolinone core.

Green Chemistry and Sustainable Synthetic Routes for Quinazolinone Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. For quinazolinones, this has led to the development of innovative routes that offer advantages such as the use of safer solvents, reduced energy consumption, and the use of recyclable catalysts. These methods stand in contrast to conventional syntheses that often rely on volatile organic solvents and stoichiometric reagents. mediresonline.orgresearchgate.net

Recent advances have focused on several key areas:

Use of Eco-Friendly Solvents: A significant shift has been made from traditional organic solvents to greener alternatives. Water has been successfully employed as a solvent for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles, proceeding efficiently without the need for a catalyst. rsc.org Ionic liquids, such as 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac), have been shown to act as both a solvent and a catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 at atmospheric pressure, with the added benefit of being reusable. rsc.org

Catalyst-Free and Metal-Free Reactions: To improve the environmental profile and simplify product purification, catalyst-free methods are being explored. One-pot reactions condensing isatoic anhydride, an aldehyde, and ammonium (B1175870) acetate have been achieved using sodium hypochlorite (B82951) (NaOCl) as an oxidant in ethanol, representing a simple and economically viable strategy. derpharmachemica.com

Energy-Efficient Synthesis: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of 3-substituted-quinazolin-4(3H)-ones has been performed in a one-pot reaction using a microwave reactor, significantly reducing reaction times compared to conventional heating. researchgate.net

Photocatalysis: Visible light-driven photocatalysis offers a sustainable method for organic transformations. One study demonstrated the use of curcumin-sensitized titanium dioxide (TiO2) nanoparticles for the efficient one-pot, three-component synthesis of quinazoline (B50416) derivatives. [Reference not found in provided snippets]

These green methodologies are often applied to the synthesis of the more common quinazolin-4-one isomer, but the underlying principles are broadly applicable and represent the future direction of heterocyclic chemistry.

Research Findings in Green Quinazolinone Synthesis

The following tables summarize key findings from recent research into the sustainable synthesis of quinazolinone derivatives.

Table 1: Green Solvents and Catalysts in Quinazolinone Synthesis

MethodologyReactantsSolvent/CatalystKey FindingsReference
CO2 Fixation2-Aminobenzonitriles, CO2Water (catalyst-free)Efficient synthesis of quinazoline-2,4(1H,3H)-diones; no reaction in organic solvents. rsc.org
CO2 Fixation2-Aminobenzonitriles, CO2Ionic Liquid ([Bmim]Ac)IL acts as both solvent and catalyst; high yields at atmospheric pressure; IL is recyclable. rsc.org
Oxidative CondensationIsatoic anhydride, Aldehyde, Ammonium acetateNaOCl in EthanolSimple, catalyst-free, one-pot synthesis of 2-substituted quinazolin-4(3H)-ones in good yields. derpharmachemica.com
Microwave-Assisted SynthesisAnthranilic acid, Amines, OrthoesterMicrowave IrradiationOne-pot synthesis of 3-substituted-quinazolin-4(3H)-ones with reduced reaction times. researchgate.net

Table 2: Starting Materials for Brominated Quinazolinone Derivatives

Starting MaterialReagentsProduct ClassReference
5-Bromoanthranilic acidPyridine, o-Amino benzoyl chloride, Hydrazine hydrate6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one mediresonline.org
2-Amino-5-bromobenzamideAcetic anhydride, NaOH, Aromatic aldehydes6-Bromo-2-styrylquinazolin-4(3H)-ones mdpi.com
5-Bromoanthranilic acidAcetic anhydride, Substituted anilines6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones nih.gov
3-Amino-2-methylquinazolin-4(3H)-oneBromine in Acetic acid6-Bromo-3-amino-2-methylquinazolin-4(3H)-one semanticscholar.org

While the direct synthesis of This compound remains an area for future investigation, the advancements in green chemistry for the broader quinazolinone class provide a robust framework for developing sustainable and efficient synthetic routes.

Chemical Transformations and Reactivity Profiles of 6 Bromo 6h Quinazolin 2 One Derivatives

Nucleophilic Substitution Reactions at the Bromo-Substituted Position

The bromine atom on the 6-bromoquinazolinone core is susceptible to nucleophilic substitution, a fundamental reaction for introducing diverse functional groups. evitachem.com These reactions often proceed via a nucleophilic aromatic substitution (SNAr) mechanism or are facilitated by transition metal catalysts.

In SNAr reactions, the electron-withdrawing nature of the quinazolinone ring system activates the C-Br bond towards attack by nucleophiles. However, these reactions often require harsh conditions. More commonly, palladium- or copper-catalyzed cross-coupling reactions are employed to achieve substitution at the 6-position under milder conditions.

For instance, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with various nucleophiles such as water, alcohols, ammonia, and amines leads to the substitution of the chlorosulfonyl group, demonstrating the reactivity of the quinazolinone core towards nucleophiles. researchgate.net While this example highlights substitution at the 8-position, the principles are applicable to the 6-bromo position, which can also be a site for such transformations. evitachem.com

The following table summarizes representative nucleophilic substitution reactions on 6-bromoquinazolinone derivatives:

Table 1: Nucleophilic Substitution Reactions of 6-Bromoquinazolinone Derivatives
Starting Material Nucleophile Catalyst/Reagents Product Reference
6-bromo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one p-toluidine Pd2(dba)3, DavePhos, NaOtBu 6-(p-tolylamino)-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one heteroletters.org
6-bromo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one Phenylboronic acid Pd2(dba)3, DavePhos, NaOtBu 6-phenyl-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one heteroletters.org

Electrophilic Aromatic Substitution Patterns on the Quinazolinone Ring

The quinazolinone ring system can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents and the inherent electronic properties of the heterocyclic system. The pyrimidine (B1678525) portion of the quinazoline (B50416) ring is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms. wikipedia.org Consequently, electrophilic substitution occurs preferentially on the fused benzene (B151609) ring.

For the parent quinazoline, the predicted order of reactivity for electrophilic substitution is 8 > 6 > 5 > 7. nih.gov The presence of a bromine atom at the 6-position, an ortho-, para-directing deactivator, will influence the position of further electrophilic attack. Nitration is a classic example of an electrophilic substitution reaction on the quinazolinone core. nih.govnih.gov For instance, 4(3H)-quinazolinones are nitrated at the 6-position. nih.gov If the 6-position is already occupied, as in 6-bromoquinazolinone, the incoming electrophile would be directed to other available positions on the benzene ring, influenced by the electronic effects of both the bromine atom and the quinazolinone nucleus.

A study on the chlorosulfonation of 6-bromoquinazoline-2,4(1H,3H)-dione with chlorosulfonic acid resulted in the formation of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, indicating that electrophilic attack occurred at the 8-position. researchgate.net This is consistent with the general reactivity pattern of the quinazoline ring. nih.gov

Intramolecular Cyclization and Rearrangement Reactions

Derivatives of 6-bromoquinazolinone can be designed to undergo intramolecular cyclization reactions, leading to the formation of more complex, fused heterocyclic systems. These reactions are valuable for the synthesis of novel polycyclic frameworks with potential applications in medicinal chemistry and materials science.

For example, a sequential dearomatization/rearrangement reaction of quinazoline-derived azomethine imines has been developed to synthesize three-dimensional cage-like molecules. acs.orgnih.gov While not directly involving a 6-bromo substituent, this demonstrates the capacity of the quinazoline ring to participate in complex intramolecular transformations. Another example is the development of a Mannich-type reaction followed by a sequential quinazolinone-amidine rearrangement strategy (SQuAReS) to generate diverse sp3-enriched quinazolinone frameworks. digitellinc.com

Rearrangement reactions of the quinazoline core have also been reported. For instance, 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide undergoes rearrangement to form 2-amino derivatives of 7-chloro-5-phenyl-3H-1,4-benzodiazepine 4-oxide. acs.org This highlights the potential for ring expansion and transformation of the quinazoline system.

Redox Chemistry and Catalyst-Mediated Transformations (e.g., C-C and C-N bond formation)

The 6-bromoquinazolinone scaffold is an excellent substrate for a variety of catalyst-mediated transformations, particularly palladium- and copper-catalyzed cross-coupling reactions for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. heteroletters.orgmit.edursc.org These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions are commonly employed to functionalize the 6-position of bromoquinazolinones. A study demonstrated that a common palladium catalyst system, Pd2(dba)3 with DavePhos as a ligand, can effectively mediate both C-C and C-N bond formation at the 6-position of a 6-bromo-2,3-disubstituted quinazolin-4(3H)-one derivative. heteroletters.org The study also noted that under these specific conditions, C-C coupling with phenylboronic acid was favored over C-N coupling with p-toluidine. heteroletters.org

The redox chemistry of quinazolinones is also an area of interest. rsc.org Quinazolinone derivatives can act as redox modulators and have been investigated for their potential in cancer therapy by inducing oxidative stress in cancer cells. nih.gov Electrochemical methods have also been developed for the synthesis of quinazolinones, involving anodic oxidation and C-H amination/C-N cleavage, showcasing the redox activity of the precursors. acs.org Furthermore, copper-catalyzed multicomponent cascade redox reactions have been developed for the synthesis of quinazolinones from 2-bromobenzamides. rsc.orgresearchgate.net

The following table provides examples of catalyst-mediated transformations involving quinazolinone derivatives:

Table 2: Catalyst-Mediated Transformations of Bromoquinazolinone Derivatives
Starting Material Reagent(s) Catalyst/Conditions Product Type Reference
6-bromo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one Aryl/heteroaryl/alkyl boronic acids Pd2(dba)3, DavePhos, NaOtBu, 1,4-dioxane, 100 °C C-C coupled products heteroletters.org
6-bromo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)quinazolin-4(3H)-one Amines Pd2(dba)3, DavePhos, NaOtBu, 1,4-dioxane, 100 °C C-N coupled products heteroletters.org

Structure Activity Relationship Sar Studies and Molecular Design of 6 Bromo 6h Quinazolin 2 One Analogues

Elucidation of Structural Modulators Affecting Biological Activities

The biological profile of 6-bromo-6H-quinazolin-2-one analogues is profoundly influenced by the nature and position of various substituents. The presence of the bromine atom at the 6-position is itself a critical feature, often enhancing the anticancer effects of the quinazoline (B50416) ring. nih.gov SAR studies have consistently shown that substitutions at the C-2, N-3, and other positions of the quinazolinone ring can significantly modulate the pharmacological activity of the resulting compounds. mdpi.com

For instance, in a series of 2,3-disubstituted-4(3H)-quinazolinones, the introduction of a phenyl group at the C-2 position and a substituted pyrimidinyl moiety at the N-3 position has been investigated for antiviral activity. One such compound, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, demonstrated potent activity against the vaccinia virus. nih.gov This highlights the importance of the interplay between different substituted moieties in determining the final biological outcome.

Furthermore, the exploration of 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides has revealed that the nature of the N-substituent on the acetamide (B32628) group plays a crucial role in the observed anti-inflammatory, analgesic, and anti-bacterial activities. mdpi.com The synthesis of isoxazolidine (B1194047) conjugates of N3-substituted 6-bromoquinazolinones has also shed light on how different substituents at the N-3 position impact antiviral and cytostatic activities. researchgate.net

Positional Effects of Substitution on the Quinazolinone Scaffold (e.g., at C-2, N-3, C-4)

The specific placement of substituents on the quinazolinone scaffold is a key determinant of the biological activity of this compound analogues.

C-2 Position: The C-2 position is a frequent site for modification. The introduction of a styryl group at this position has been shown to enhance the antimicrobial activity of quinazolinone derivatives. nih.gov In a study of 6-bromo-2-styrylquinazolin-4(3H)-ones, variations in the substituent on the styryl ring led to differing cytotoxic activities against various cancer cell lines. d-nb.info For example, an unsubstituted phenyl or a 4-fluorophenyl on the styryl moiety resulted in increased potency against renal, melanoma, and breast cancer cell lines. d-nb.info Replacement of the styryl group with a pyridin-3-yl moiety has also been explored, with some derivatives showing potent and selective EGFR inhibition and anticancer activity. researcher.life

N-3 Position: The N-3 position is another critical site for substitution, significantly influencing the biological profile. The introduction of different aryl groups at this position in 2-styryl-4(3H)-quinazolinones has been shown to be beneficial for antimalarial activities. researchgate.net In a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, the nature of the substituent at the N-3 position was pivotal for antiviral activity. For instance, the presence of a substituted pyrimidinyl group at N-3 led to potent anti-vaccinia virus activity. nih.gov Furthermore, the attachment of various moieties, including oxadiazoles (B1248032) and thiadiazoles, to the N-3 position has been explored to enhance anticonvulsant activity.

C-4 Position: While the core structure is a quinazolin-2-one, many studies focus on the more common 4-quinazolinone scaffold. In these cases, substitution at the C-4 position, often with an amino group or a substituted aniline, can significantly impact antimicrobial activities. nih.gov For example, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the nature of the substituent at the C-4 position was crucial for their anticancer activity. researcher.life

The following table summarizes the effects of various substitutions on the biological activity of 6-bromoquinazolinone analogues:

Compound Series Substitution Position Substituent Biological Activity Reference
6-Bromo-2-styrylquinazolin-4(3H)-ones C-2 (styryl ring) H, 4-F, 3-OCH3 Increased cytotoxicity against renal, melanoma, and breast cancer cell lines d-nb.info
6-Bromo-2-styrylquinazolin-4(3H)-ones C-2 (styryl ring) 4-Cl Moderate cytotoxicity against renal and melanoma cancer cell lines d-nb.info
6-Aryl-2-styrylquinazolin-4(3H)-ones C-6 Phenyl Diminished cytotoxicity compared to 6-bromo analogues d-nb.info
9-Bromo-5-styryltetrazolo[1,5-c]quinazolines 9-position Bromo Significant cytotoxicity against MCF-7 and HeLa cell lines nih.gov
9-(4-Fluorostyryl)-5-styryltetrazolo[1,5-c]quinazolines 9-position 4-Fluorostyryl Selective cytotoxicity against MCF-7 cell line nih.gov
6-Bromo-2-phenyl-3-substituted quinazolinones N-3 Substituted pyrimidinyl Potent anti-vaccinia virus activity nih.gov
6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines C-4 N-(benzo[d]thiazol-2-yl)amine Potent EGFR inhibition and anticancer activity against MCF-7 cells researcher.life

Rational Design Principles for Targeted Biological Functions

The development of this compound analogues is increasingly guided by rational design principles to achieve specific biological functions. A key strategy involves targeting specific enzymes or receptors that are implicated in disease pathogenesis.

Another rational design principle is the development of dual-target or multi-target inhibitors. This approach aims to address the complexity of diseases like cancer by simultaneously inhibiting multiple signaling pathways. For example, quinazolinone-pyrrolodihydropyrrolone analogues have been rationally designed as dual PIM/HDAC inhibitors for the treatment of acute myelocytic leukemia. nih.gov This involves combining pharmacophoric elements known to interact with each target into a single molecule.

Structure-based drug design (SBDD) is also a powerful tool in the rational design of these analogues. This involves using the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. Molecular docking and molecular dynamics simulations are employed to predict the binding modes and affinities of designed compounds, guiding the selection of candidates for synthesis and biological evaluation. ijcrt.org

Development of Hybrid Molecules Incorporating the 6-Bromoquinazolinone Moiety

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create new chemical entities with potentially enhanced or novel biological activities. nih.gov The 6-bromoquinazolinone moiety has been successfully incorporated into various hybrid molecules.

For example, quinazoline-sulfonamide hybrids have been synthesized and evaluated for their anticancer activity. mdpi.com By combining the structural features of quinazolines and sulfonamides, novel compounds with significant effectiveness against various cancer cell lines have been identified. mdpi.com

Another approach involves the creation of quinazolinone-based rhodanines. In one study, a series of these hybrids were synthesized and showed cytotoxic activity against human leukemia cell lines, with some compounds being selectively toxic against cancer cells. d-nb.infonih.gov

The hybridization of the 6-bromoquinazolinone scaffold with a pyridine-urea moiety has also been explored to create novel anticancer agents. mdpi.com This design was based on the pharmacophoric features of known VEGFR2 inhibitors. The resulting hybrid molecules exhibited potent submicromolar anticancer activity against breast and colon cancer cell lines. mdpi.com

Furthermore, the fusion of the 6-bromo-2-styrylquinazolin-4(3H)-one scaffold with a tetrazole ring has led to the formation of 9-bromo-5-styryltetrazolo[1,5-c]quinazolines. These hybrid molecules have demonstrated significant antiproliferative activity against cancer cell lines. nih.gov

The following table lists some of the hybrid molecules developed from the 6-bromoquinazolinone scaffold:

Hybrid Molecule Type Combined Pharmacophores Target/Biological Activity Reference
Quinazoline-Sulfonamide Hybrids Quinazolinone and Sulfonamide Anticancer mdpi.com
Quinazolinone-Based Rhodanines Quinazolinone and Rhodanine Cytotoxic against leukemia cell lines d-nb.infonih.gov
Pyridine-Urea-Quinazoline Hybrids Pyridine-Urea and 6-Bromoquinazoline Anticancer (VEGFR2 inhibition) mdpi.com
Tetrazolo[1,5-c]quinazolines 6-Bromo-2-styrylquinazolin-4(3H)-one and Tetrazole Antiproliferative nih.gov
Quinazolinone-Chalcone Hybrids Quinazolinone and Chalcone Apoptotic candidates rsc.org
Quinazolinone-Triazole Conjugates Quinazolinone and Triazole Antimicrobial, Antioxidant, Anti-inflammatory eurjchem.com

Mechanistic Investigations of Biological Activities of 6 Bromo 6h Quinazolin 2 One Derivatives in Vitro and Animal Studies

Enzyme Inhibition Kinetics and Receptor Binding Studies (In Vitro)

The biological activity of 6-bromo-quinazolin-2-one derivatives is often rooted in their ability to inhibit specific enzymes or bind to cellular receptors. In vitro assays have been crucial in identifying these molecular targets and quantifying the inhibitory potency of these compounds.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

A significant area of investigation has been the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key enzyme in cell proliferation and survival signaling pathways that is often overexpressed in various cancers. Numerous 6-bromo-quinazoline derivatives have been synthesized and evaluated as EGFR inhibitors.

For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were developed as potential dual EGFR-HER2 inhibitors. Within this series, the 4-bromo-phenylethylidene-hydrazinyl derivative demonstrated potent inhibitory activity against wild-type EGFR (EGFRwt) with a half-maximal inhibitory concentration (IC₅₀) of 46.1 nM, a potency comparable to the established drug lapatinib (B449) (IC₅₀ = 53.1 nM). Another study reported a novel quinazolin-4(3H)-one derivative, compound 6d , which potently inhibited EGFR with an IC₅₀ value of 0.069 µM, compared to erlotinib's IC₅₀ of 0.045 µM.

Further research into acylhydrazone derivatives of quinazoline (B50416) identified compounds 5 and 6 as potent EGFR inhibitors, with IC₅₀ values of 84.4 nM and 51.5 nM, respectively. Similarly, a 4-(2-(1-(4-bromophenyl)ethylidene) hydrazinyl) quinazoline derivative (9d ) and a 4(4-(hydrazinylidene-methyl)-2-methoxy-6-(piperidin-1-ylmethyl)phenol) quinazoline derivative (11c ) showed promise, with compound 9d exhibiting an IC₅₀ of 1.54 µM against the AU-565 breast cancer cell line. The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring is often considered to enhance anticancer effects.

These findings highlight the potential of the 6-bromo-quinazoline scaffold as a core structure for developing potent EGFR tyrosine kinase inhibitors.

Table 1: In Vitro EGFR Tyrosine Kinase Inhibition by 6-Bromo-Quinazolin-2-one Derivatives

Compound Target IC₅₀ Value Reference Drug Reference Drug IC₅₀
4-bromo-phenylethylidene-hydrazinyl derivative EGFRwt 46.1 nM Lapatinib 53.1 nM.
Compound 6d EGFR 0.069 µM Erlotinib 0.045 µM.
Compound 5 (acylhydrazone) EGFR 84.4 nM Gefitinib 53.1 nM.
Compound 6 (acylhydrazone) EGFR 51.5 nM Gefitinib 53.1 nM.

Other Kinase and Enzyme Target Interactions (e.g., MurA, PARP, DNA gyrase, thymidylate synthase)

Beyond EGFR, 6-bromo-quinazolin-2-one derivatives have been shown to interact with a variety of other enzymes crucial for cellular function and survival in both mammalian and microbial cells.

Poly(ADP-ribose) Polymerase (PARP): PARP is a family of enzymes involved in DNA repair, and its inhibition is a key strategy in cancer therapy. Several quinazolinone derivatives have been identified as PARP inhibitors. For example, 4-quinazolinones modified with nitroxide rings, such as compounds 15a , 15c , and 15d , demonstrated significant in vitro inhibition of the PARP enzyme. Another derivative, 2-{3-[4-(4-Fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]propyl}-8-methyl 4(3H)quinazolin-one, was identified as a potent PARP1 inhibitor with an IC₅₀ value of 14 nM.

DNA Gyrase: This bacterial enzyme is a type-II topoisomerase essential for DNA replication, making it an attractive target for antibacterial agents. Quinazolinone derivatives have shown inhibitory activity against DNA gyrase. One study identified a novel ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate derivative as a catalytic inhibitor of DNA gyrase with an IC₅₀ of 3.5 μM. It is proposed that the quinoline (B57606) core of these compounds inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase.

Thymidylate Synthase (TS): TS is a critical enzyme in the synthesis of thymidine, a necessary component of DNA. Inhibition of TS leads to "thymineless cell death" and is a target for anticancer drugs. Quinazolinone derivatives, including those with a 6-bromo substitution, have been investigated as TS inhibitors. Molecular docking studies have been used to model the binding of 6-bromoquinazolinones within the active site of human thymidylate synthase.

MurA: MurA is a bacterial enzyme essential for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. A series of quinazolinone-based compounds were investigated as inhibitors of MurA from Escherichia coli. The most potent of these, a 3-benzyloxyphenylquinazolinone derivative, exhibited an IC₅₀ of 8 µM.

Cellular Pathway Modulation (In Vitro Studies)

The enzymatic inhibition by 6-bromo-quinazolin-2-one derivatives translates into significant effects on cellular pathways, including those governing cell division, programmed cell death, and microbial integrity.

Cell Cycle Progression Analysis in Cellular Models (e.g., cancer cell lines)

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Several 6-bromo-quinazolin-2-one derivatives have been shown to interfere with cell cycle progression, inducing arrest at specific checkpoints.

For example, compound 18 , a novel quinazoline derivative, was found to induce cell cycle arrest at the G2/M phase in MGC-803 gastric cancer cells. Similarly, another series of quinazolinone derivatives was reported to cause G2/M phase arrest in HCT-116 and MDA-MB-231 cell lines. In contrast, a different potent derivative, compound 6d , caused cell cycle arrest at the G1/S transition phase in the HS 578T breast cancer cell line.

Further studies with acylhydrazone derivatives showed that compound 5 led to an accumulation of T-47D breast cancer cells in the G2-M phase (from 6.6% in control to 26.3%), while compound 6 caused arrest in the G1 phase in MOLT-4 leukemia cells (from 61.4% to 89.0%). Cell cycle analysis was also a key part of the evaluation for promising compounds in another study focused on EGFR/HER2 and VEGFR-2 inhibitors. These findings demonstrate that derivatives of this scaffold can halt cell proliferation by targeting different phases of the cell cycle.

Table 2: Effect of 6-Bromo-Quinazolin-2-one Derivatives on Cell Cycle Progression

Compound Cell Line Effect
Compound 18 MGC-803 (Gastric Cancer) G2/M phase arrest.
Compound 6d HS 578T (Breast Cancer) G1/S phase arrest.
Compound 5 (acylhydrazone) T-47D (Breast Cancer) G2-M phase arrest.
Compound 6 (acylhydrazone) MOLT-4 (Leukemia) G1 phase arrest.

Apoptosis Induction Mechanisms in Cellular Systems

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Derivatives of 6-bromo-quinazolin-2-one have demonstrated the ability to trigger apoptosis in various cancer cell lines through the modulation of key signaling proteins.

In one study, compound 6d led to a significant 16.74-fold increase in total apoptosis in HS 578T breast cancer cells. Another investigation found that compound 18 induced both early and late apoptosis in MGC-803 cells in a concentration-dependent manner, with the apoptotic percentage reaching up to 70.9%. This was associated with the modulation of apoptosis-related proteins, specifically the downregulation of anti-apoptotic Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic Bax and cleaved PARP.

Mechanistic studies on other quinazolinone derivatives revealed that apoptosis was triggered via the upregulation of cleaved PARP-1 and caspase-3, key executioners of the apoptotic cascade. Furthermore, acylhydrazone derivatives 5 and 6 were shown to induce both early and late apoptosis, indicating that they favor an apoptotic route for cell death.

Impact on Microbial Cell Wall and DNA Structures (In Vitro)

The antimicrobial activity of quinazolinone derivatives is attributed to their ability to disrupt essential microbial structures and processes. Research indicates that these compounds can interfere with both the bacterial cell wall and microbial DNA.

The inhibition of bacterial cell wall synthesis is a key mechanism. For example, the derivative (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one was found to inhibit cell wall biosynthesis by binding to DD-transpeptidases, which are enzymes critical for cross-linking the peptidoglycan cell wall. The ability of certain quinazolinone derivatives to form bonds with penicillin-binding proteins, which are also involved in cell wall synthesis, further supports this mechanism.

Additionally, these compounds target microbial DNA. The quinoline core structure, fundamental to quinazolinones, is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and topoisomerase IV. This action ultimately leads to the death of the bacterial cell. The antibacterial activity against gram-positive bacteria, in particular, may be enhanced by the better permeability of these compounds through the bacterial cell wall.

In Vivo Animal Model Studies for Biological Efficacy

In vivo studies are crucial for transitioning from promising in vitro results to potential therapeutic applications. For derivatives of 6-bromo-6H-quinazolin-2-one, animal models have been instrumental in evaluating their efficacy against parasitic and bacterial infections.

Efficacy Evaluation in Relevant Animal Models (e.g., antischistosomal, antibacterial)

The therapeutic potential of quinazoline derivatives has been investigated in various animal models, particularly for antischistosomal and antibacterial activities.

Antischistosomal Activity

Research into a quinazoline derivative, identified through phenotypic screening, has shown promising antischistosomal capabilities in a Schistosoma mansoni mouse model. tandfonline.com In these in vivo studies, the administration of the quinazoline derivative in combination with praziquantel (B144689) resulted in a significant reduction in the total worm count. tandfonline.com Perhaps more importantly, this combination led to the complete disappearance of immature eggs, which are the primary cause of the pathology and transmission of schistosomiasis. tandfonline.com The experiments involved infecting mice with S. mansoni cercariae and initiating treatment seven weeks post-infection. csic.es The study highlights the potential of this quinazoline scaffold to enhance the efficacy of existing treatments. tandfonline.com

Treatment GroupOutcomeReference
Quinazoline Derivative + PraziquantelSignificant reduction of total worms tandfonline.com
Quinazoline Derivative + PraziquantelComplete disappearance of immature eggs tandfonline.com
Praziquantel (alone)Standard treatment for comparison tandfonline.comcsic.es

Antibacterial Activity

The in vivo antibacterial efficacy of quinazolinone derivatives has been explored to address the challenge of potent in vitro compounds failing in live models. acs.org A key study utilized a mouse peritonitis model of infection with methicillin-resistant Staphylococcus aureus (MRSA) to screen various derivatives. acs.org This model served as an initial screen to identify compounds demonstrating in vivo efficacy. acs.org

From a series of 77 variants, eleven promising compounds were further evaluated. acs.org An initial lead compound, quinazolinone 2 , had previously shown efficacy in the MRSA mouse peritonitis model. acs.org In a subsequent screen, new derivatives were tested intravenously at a 5 mg/kg dose to find compounds with better efficacy than compound 2 . acs.org Among the tested compounds, derivative 27 was uniquely effective, showing greater than 50% survival at this dose. acs.org This led to its further evaluation in a mouse neutropenic thigh infection model, where it also demonstrated significant efficacy. acs.org

CompoundAnimal ModelKey FindingReference
Quinazolinone 2 Mouse Peritonitis Model (MRSA)ED₅₀ of 9.4 mg/kg acs.org
Compound 27 Mouse Peritonitis Model (MRSA)>50% efficacy at 5 mg/kg (i.v.) acs.org
Compound 27 Mouse Neutropenic Thigh Infection ModelShowed significant efficacy acs.org

Pharmacokinetic and Pharmacodynamic Profiling in Animal Systems

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound derivatives is essential to optimize their in vivo performance.

Pharmacokinetic (PK) Studies

To understand why some quinazolinones with strong in vitro antibacterial activity showed poor in vivo efficacy, researchers conducted pharmacokinetic studies in mice. acs.org These "fast PK" studies utilized a small number of animals and time points to estimate systemic exposure (Area Under the Curve, AUC). acs.org The investigation into various derivatives revealed that some compounds suffered from poor pharmacokinetic properties. However, this screening led to the discovery of compound 27 , which was found to have not only potent in vitro activity against MRSA strains but also low clearance and good oral bioavailability in mice. acs.org These favorable PK properties are consistent with its demonstrated efficacy in animal infection models. acs.org

Similarly, in the development of antischistosomal agents, chemical optimization of a parent quinazoline compound was undertaken specifically to improve its metabolic stability, a critical pharmacokinetic parameter. tandfonline.com This effort aimed to produce derivatives with more drug-like properties suitable for in vivo applications. tandfonline.com

Compound/Derivative ClassStudy FocusKey Pharmacokinetic FindingReference
Antibacterial Quinazolinones Understand in vitro/in vivo disconnectMany derivatives had poor PK properties acs.org
Compound 27 PK profiling in miceLow clearance, good oral bioavailability acs.org
Antischistosomal Quinazoline Chemical optimizationEfforts to improve metabolic stability tandfonline.com

There is currently limited published data on the detailed pharmacodynamic (PD) profiling of this compound derivatives in animal systems.

Computational Chemistry and in Silico Approaches for 6 Bromo 6h Quinazolin 2 One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-bromo-6H-quinazolin-2-one derivatives, docking studies have been instrumental in understanding their binding modes and affinities with various biological targets, particularly protein kinases like the Epidermal Growth Factor Receptor (EGFR).

Research on a series of 6-bromo quinazoline (B50416) derivatives has utilized molecular docking to elucidate their interactions within the active site of both wild-type and mutated EGFR. nih.govresearchgate.net These simulations have successfully predicted the binding affinities and key interactions responsible for the observed biological activity. For instance, docking studies revealed that these compounds can establish crucial hydrogen bonds and other non-covalent interactions with key amino acid residues in the EGFR binding pocket. nih.govresearchgate.net

In one study, the binding energies for two 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, compound 8a (the most active) and 8c (less active), were calculated to be -6.7 kcal/mol and -5.3 kcal/mol, respectively, against the EGFR target (PDB ID: 1M17). nih.govresearchgate.net The quinazolinone ring was observed to interact through π-stacking interactions with key residues. Specifically, in the mutated EGFR (PDB ID: 3W2Q), the quinazolinone ring of compound 8a showed π interactions with Lys745 and the critical gatekeeper residue Met790, while the phenyl moiety formed π-interactions with Asp855. nih.gov This ability to interact with the mutant form suggests a potential to overcome certain types of drug resistance. nih.gov

Table 1: Molecular Docking Results for 6-Bromo-Quinazolinone Derivatives against EGFR

CompoundTargetBinding Energy (kcal/mol)Key Interacting Residues
8a EGFR (1M17)-6.7Cys773, Met769, Leu820, Leu694
8c EGFR (1M17)-5.3Not specified
8a Mutated EGFR (3W2Q)Not specifiedLys745, Met790, Asp855

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound derivatives, DFT calculations have provided valuable information about their electronic parameters, which helps in understanding their stability and reactivity.

Studies have employed DFT at the B3LYP/6–31 + G(d, p) level of theory to analyze the electronic properties of 6-bromo quinazoline derivatives. nih.govresearchgate.net These calculations have been used to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The analysis of these electronic parameters can justify the results obtained from biological activity assays. nih.gov For example, DFT analysis showed that the more active compound 8a was thermodynamically more stable than the less active compound 8c . nih.govresearchgate.net Furthermore, DFT calculations have been used to compare theoretical and experimental data, such as IR spectra, showing good agreement. nih.govresearchgate.net Another study on quinazolin-12-one derivatives also utilized DFT analysis with the B3LYP/6-31++G (d, p) basis set to indicate a promising reactivity profile. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. This technique provides insights into the conformational stability of ligand-receptor complexes and the dynamics of their interactions.

For 6-bromo quinazoline derivatives, MD simulations have been performed to assess the stability of their complexes with EGFR and its mutated form. nih.govresearchgate.net A 100-nanosecond MD simulation was conducted to explore the interactions between the atoms of the compounds and the receptor. nih.gov The conformational stability of the enzyme-ligand complex was evaluated by calculating the Root-Mean-Square Deviation (RMSD). researchgate.net These simulations help to confirm the stability of the binding poses predicted by molecular docking and provide a more dynamic picture of the interactions. nih.gov The Amber99sb force field was employed for the protein, and the TIP3P water model was used to solvate the system, ensuring a realistic simulation environment. nih.gov

In Silico Prediction of Bioactivity and Pharmacological Profiles (e.g., PASS prediction)

In silico prediction tools are widely used in the early stages of drug discovery to forecast the biological activity and pharmacokinetic properties of new chemical entities. These methods can significantly reduce the time and cost associated with experimental screening.

For novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones, computational tools such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict their potential biological activities. researchgate.net These predictions encompassed a range of properties, including potential anthelmintic and antibacterial traits. researchgate.net Such in silico profiling helps in prioritizing compounds for synthesis and further biological evaluation. In addition to bioactivity, other computational models are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for determining the drug-likeness of a compound. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution.

For 6-bromo-1H-quinazolin-2-one , one would expect the following from NMR analysis:

¹H NMR (Proton NMR): This technique would identify the number of different types of protons, their electronic environments, and their proximity to other protons.

The spectrum should display distinct signals for the aromatic protons on the benzene (B151609) ring portion of the quinazoline (B50416) structure. The bromine atom at position 6 would influence the chemical shifts of the adjacent protons (at positions 5 and 7).

Signals corresponding to the N-H protons (at positions 1 and 3, depending on tautomeric equilibrium) would also be present, often as broader peaks.

The proton at position 4 would also give a characteristic signal.

Spin-spin coupling patterns (e.g., doublets, triplets) between adjacent protons would help to confirm their relative positions on the ring.

¹³C NMR (Carbon-13 NMR): This analysis would reveal the number of unique carbon atoms in the molecule.

Distinct signals would be expected for each of the eight carbon atoms in the quinazoline ring system.

The carbonyl carbon (C2) would appear at a characteristic downfield chemical shift (typically in the 150-170 ppm range).

The carbon atom bonded to the bromine (C6) would show a signal influenced by the halogen's electronegativity.

Other aromatic carbons would have signals in the typical aromatic region (approximately 110-150 ppm).

A hypothetical data table for the expected NMR shifts is presented below. Note that these are estimated values and would require experimental verification.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Proton 1Variable (Broad)SingletN1-H
Proton 3Variable (Broad)SingletN3-H
Proton 4Aromatic RegionSingletH4
Proton 5Aromatic RegionDoubletH5
Proton 7Aromatic RegionDoublet of doubletsH7
Proton 8Aromatic RegionDoubletH8
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbon 1~160C2 (C=O)
Carbon 2Aromatic RegionC4
Carbon 3Aromatic RegionC4a
Carbon 4Aromatic RegionC5
Carbon 5Aromatic RegionC6
Carbon 6Aromatic RegionC7
Carbon 7Aromatic RegionC8
Carbon 8Aromatic RegionC8a

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For 6-bromo-1H-quinazolin-2-one (Molecular Formula: C₈H₅BrN₂O), the mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A prominent cluster of peaks corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak would appear as two peaks of nearly equal intensity (an M⁺ and M+2 peak), separated by 2 mass units. The calculated monoisotopic mass is approximately 223.96 g/mol .

Fragmentation Pattern: The molecular ion would likely undergo fragmentation, breaking into smaller, stable charged fragments. Common fragmentation pathways might include the loss of CO, HCN, or the bromine atom. Analyzing the mass-to-charge ratio (m/z) of these fragments would help to confirm the quinazolinone structure.

Analysis Expected Result
Molecular Formula C₈H₅BrN₂O
Molecular Weight ~225.04 g/mol
Monoisotopic Mass ~223.9585 g/mol
Key Spectral Feature Presence of M⁺ and M+2 peaks of nearly equal intensity, characteristic of a monobrominated compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

N-H Stretching: A broad absorption band would be expected in the range of 3200-3400 cm⁻¹, corresponding to the N-H bonds of the amide group.

C=O Stretching: A strong, sharp absorption peak between 1650-1700 cm⁻¹ would be characteristic of the carbonyl (C=O) group in the cyclic amide (lactam) ring.

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region would correspond to the stretching vibrations of the C=N and C=C bonds within the aromatic and heterocyclic rings.

C-Br Stretching: A peak in the lower frequency (fingerprint) region, typically around 500-600 cm⁻¹, would indicate the presence of the C-Br bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The conjugated aromatic system of the quinazolinone core would be expected to absorb UV light, resulting in characteristic absorption maxima (λ_max) that are indicative of its electronic structure.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of 6-bromo-1H-quinazolin-2-one be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would allow for the precise determination of:

Bond lengths and angles.

The three-dimensional arrangement of the atoms.

The crystal packing and intermolecular interactions, such as hydrogen bonding between the N-H and C=O groups of adjacent molecules in the crystal lattice.

To date, no published crystal structure for this specific compound is available in open-access databases like the Cambridge Structural Database (CSD).

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of a synthesized compound and for its separation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis of 6-bromo-1H-quinazolin-2-one and to get a preliminary assessment of its purity. The retention factor (R_f) would be determined using an appropriate solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC would provide a more accurate assessment of the compound's purity. A pure sample would ideally show a single peak under specific chromatographic conditions (e.g., a particular column, mobile phase, and flow rate).

Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound, GC could also be employed for purity analysis, often coupled with mass spectrometry (GC-MS) for simultaneous separation and identification.

Emerging Research Frontiers and Future Directions for 6 Bromo 6h Quinazolin 2 One Studies

Novel Synthetic Strategies and Methodological Advancements

The development of efficient and versatile synthetic methods is crucial for expanding the chemical space of 6-bromo-quinazolinone derivatives and enabling the generation of diverse compound libraries. While traditional methods often involve the condensation of bromo-anthranilic acid derivatives, recent advancements focus on catalyst-driven, one-pot, and more sustainable procedures. ujpronline.comnih.gov

Future research is trending towards the use of advanced catalytic systems to improve yield, selectivity, and environmental footprint. ujpronline.com Palladium-catalysed reactions, such as the Suzuki-Miyaura cross-coupling, have been effectively used to modify the 6-bromo position, introducing aryl substituents to create novel derivatives. mdpi.comnih.gov Similarly, copper-catalyzed methods are being explored for constructing the quinazolinone ring from ortho-halobenzamides. acs.org These metal-mediated techniques offer a high degree of control and functional group tolerance. ujpronline.com

One-pot synthesis and microwave-assisted reactions are also gaining prominence as they offer significant advantages in terms of reduced reaction times, increased yields, and simplified purification processes. ujpronline.com The synthesis of 6-bromo-2-styrylquinazolin-4(3H)-ones, for example, has been achieved through a Knoevenagel condensation, which can be optimized using modern techniques. mdpi.com

Table 1: Overview of Selected Synthetic Methodologies for 6-Bromo-Quinazolinone Derivatives

MethodStarting MaterialsKey Reagents/CatalystsProduct TypeReference
Condensation & Cyclization5-Bromoanthranilic acid, Acetic anhydride (B1165640), Substituted anilinesN/A (Reflux)6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones nih.gov
Suzuki-Miyaura Coupling6-bromo-2-styrylquinazolin-4(3H)-ones, Arylboronic acidsPdCl₂(PPh₃)₂, K₂CO₃6-aryl-2-styrylquinazolin-4(3H)-ones mdpi.com
Nucleophilic Substitution5-Bromo anthranillic acid, o-amino benzoyl chloride, Hydrazine (B178648) hydratePyridine6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one mediresonline.org
Copper-Catalyzed Cyclizationortho-Halobenzamides, NitrilesCu(OAc)₂2-Substituted-quinazolin-4-ones acs.org

Exploration of Untapped Biological Targets and Disease Areas

While 6-bromo-quinazolinone derivatives are well-documented for their anticancer and antimicrobial activities, the focus is shifting towards more specific and previously unexplored biological targets. nih.govnih.gov This involves moving beyond broad cytotoxicity screenings to investigating precise molecular interactions relevant to diseases with unmet therapeutic needs.

A significant area of interest is the targeting of epigenetic reader proteins. Chemical probes have been developed for bromodomain proteins BRD7 and BRD9, which are involved in gene regulation and are considered important targets in oncology. nih.gov Furthermore, chiral dihydroquinazolinones, accessible through biomimetic asymmetric reduction, have been identified as potential inhibitors of bromodomain proteins. dicp.ac.cn

Another frontier is the application of these compounds in combating neglected tropical diseases. Derivatives have shown promising activity against parasites like Toxoplasma gondii and the schistosome worm, which causes schistosomiasis. acs.orgscispace.com Research into these areas could lead to new therapies for diseases that affect millions worldwide. Additionally, specific enzyme targets like the Son of Sevenless 2 (SOS2) protein, a key factor in RAS-driven cancers, have been identified as binders of quinazoline-based compounds, opening new avenues for targeted cancer therapy. nih.gov

Table 2: Novel and Underexplored Biological Targets for 6-Bromo-Quinazolinone Derivatives

Target ClassSpecific Target(s)Associated Disease AreaResearch FindingReference
Epigenetic ProteinsBRD7, BRD9CancerDevelopment of chemical probes to assess protein function. nih.gov
Parasitic OrganismsToxoplasma gondiiToxoplasmosisA derivative showed an IC₅₀ of 24.21 μM. acs.org
Parasitic OrganismsSchistosome EnzymesSchistosomiasisQuinazoline (B50416) scaffold identified in novel antischistosomal agents. scispace.com
Guanine Nucleotide Exchange FactorsSon of Sevenless 2 (SOS2)Cancer (RAS-driven)A quinazoline series binds selectively to the SOS2 catalytic site. nih.gov
KinasesNek7Cancer, Inflammation6-bromo-quinazolinone fragment showed good selectivity for Nek7. whiterose.ac.uk

Development of 6-Bromoquinazolinone-Based Chemical Probes and Tools for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. They are small molecules designed to interact with a specific protein target, allowing researchers to study its function in a cellular environment. nih.gov The 6-bromo-quinazolinone scaffold serves as a valuable starting point for the design of such probes due to its synthetic tractability and established biological activity.

The development of probes for the bromodomains BRD7 and BRD9 is a prime example of this application. nih.gov These tools are critical for understanding the biological roles of these proteins and for validating them as therapeutic targets. nih.gov Similarly, a 6-bromo-quinazolinone fragment was identified as a selective ligand for Nek7 kinase, providing a chemical tool to study this specific member of the Nek kinase family and generate important structure-activity relationship (SAR) data. whiterose.ac.uk

Future efforts in this area will likely involve creating modular probes where the core 6-bromo-quinazolinone structure is systematically functionalized with reporter tags (e.g., biotin, fluorophores) and photo-reactive cross-linking groups. rug.nl Such activity-based probes can convert transient interactions with a target enzyme into a stable covalent bond, enabling target identification, activity profiling, and visualization of enzyme activity in native biological systems. nih.govrsc.org

Applications in Materials Science and Chiral Catalysis

Beyond their biomedical potential, quinazolinone derivatives are recognized for their promising applications in materials science and asymmetric catalysis. mdpi.combohrium.com Their rigid, heterocyclic structure can give rise to unique photophysical properties, making them attractive candidates for the development of novel functional materials. researchgate.net

Specifically, quinazolinone derivatives have been noted for their potential use in optoelectronic and fluorescent materials. mdpi.com The atropisomers of certain quinazolinones—stereoisomers arising from restricted rotation around a single bond—are being investigated for applications as fluorescence imaging materials. researchgate.net The bromine atom at the 6-position provides a convenient synthetic handle for tuning the electronic and photophysical properties of the molecule through further chemical modifications.

In the field of asymmetric catalysis, axially chiral quinazolinones are emerging as important structures for the design of new chiral ligands and organocatalysts. bohrium.comresearchgate.net These chiral molecules are instrumental in synthesizing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. For instance, N-N axially chiral quinazolinone derivatives have been successfully used as reagents for kinetic resolution, a process for separating a mixture of enantiomers. rsc.org The development of catalytic asymmetric methods to produce these chiral quinazolinones is an active area of research. mdpi.combohrium.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

For 6-bromo-quinazolinone derivatives, computational tools are already being applied. Molecular docking studies, for instance, are routinely used to predict the binding affinity and interaction modes of these compounds with biological targets like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net In silico platforms such as SwissADME and Molinspiration are employed to predict the pharmacokinetic properties, drug-likeness, and potential bioactivity of newly synthesized compounds before committing to costly experimental validation. researchgate.net

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